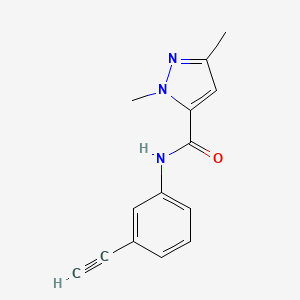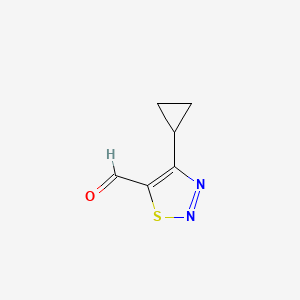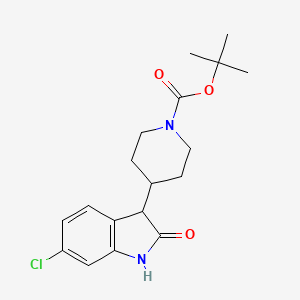
N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
説明
N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as TAK-915, is a small molecule that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 belongs to a class of compounds known as pyrazole carboxamides, which have been shown to have a range of pharmacological activities.
作用機序
The exact mechanism of action of N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is not fully understood, but it is thought to act on the GABA-A receptor, which is involved in the regulation of neuronal activity. N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is believed to enhance the activity of the GABA-A receptor, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the GABA-A receptor, N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been shown to increase levels of acetylcholine, a neurotransmitter that is important for learning and memory.
実験室実験の利点と制限
One advantage of N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is that it has been shown to be effective in animal models of cognitive impairment, suggesting that it may have potential as a treatment for cognitive disorders in humans. However, one limitation of N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
将来の方向性
There are several potential future directions for research on N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective compounds that target the GABA-A receptor. Another area of interest is the investigation of the long-term effects of N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide on cognitive function and neuronal health. Finally, there is potential for the use of N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in combination with other drugs or therapies for the treatment of cognitive disorders.
科学的研究の応用
N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been the subject of several scientific studies aimed at investigating its potential as a treatment for cognitive disorders. One study published in the Journal of Medicinal Chemistry showed that N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide improved cognitive function in rats with cognitive impairment induced by scopolamine. Another study published in the Journal of Pharmacology and Experimental Therapeutics showed that N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide improved memory retention in a mouse model of Alzheimer's disease.
特性
IUPAC Name |
N-(3-ethynylphenyl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-4-11-6-5-7-12(9-11)15-14(18)13-8-10(2)16-17(13)3/h1,5-9H,2-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKFPTSQRAKHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=CC(=C2)C#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B7549415.png)
![Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7549423.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B7549427.png)
![1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B7549433.png)
![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7549435.png)
![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)

![2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)
![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)


![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549514.png)
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)
